1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a benzodioxine scaffold linked via a carbonyl group to a piperidine-4-carboxylic acid moiety. This compound is synthesized through reactions involving benzodioxine carbonyl chloride intermediates, as demonstrated in studies on analogous structures .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(16-7-5-10(6-8-16)15(18)19)13-9-20-11-3-1-2-4-12(11)21-13/h1-4,10,13H,5-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBHAYZYFGQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2COC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Dihydroxybenzoic Acid Derivatives
The benzodioxine ring is constructed via alkylation of 2,3-dihydroxybenzoic acid (12 ) with 1,2-dibromoethane under basic conditions. As detailed in, this process involves:
- Esterification : Treatment of 12 with methanol and sulfuric acid yields methyl 2,3-dihydroxybenzoate (13 ).
- Cyclization : Alkylation of 13 with 1,2-dibromoethane in the presence of potassium carbonate affords methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate (14 ).
- Hydrolysis : Saponification of 14 using lithium hydroxide produces 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (15 ).
Critical Parameters :
- Solvent Selection : Refluxing acetone or DMF enhances alkylation efficiency.
- Base Optimization : Potassium carbonate outperforms sodium carbonate in minimizing ester hydrolysis during cyclization.
Activation and Coupling to Piperidine-4-carboxylic Acid
Acyl Chloride Method
The most direct route, exemplified in, involves:
- Acyl Chloride Formation : Treatment of 15 with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane generates 2,3-dihydrobenzo[b]dioxine-2-carbonyl chloride (16 ).
- Amide Coupling : Reaction of 16 with piperidine-4-carboxylic acid in dichloromethane/triethylamine (TEA) at 0–25°C affords the target compound.
Reaction Conditions :
- Molar Ratio : 1:1.2 (acyl chloride:amine) ensures complete conversion.
- Workup : Aqueous extraction removes excess TEA·HCl, followed by recrystallization from ethanol/water.
Yield : 68–72% (based on analogous piperazine couplings in).
Mixed Anhydride Approach
As reported in, carboxylate activation via mixed anhydride intermediates offers an alternative:
- Anhydride Formation : Reaction of 15 with ethyl chloroformate and N-methylmorpholine in THF generates the mixed anhydride (17 ).
- Amidation : Addition of piperidine-4-carboxylic acid to 17 yields the target compound after aqueous workup.
Advantages :
Carbodiimide-Mediated Coupling
Modern peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), enable efficient amidation:
- Activation : Stirring 15 with EDC/HOBt in DMF forms the active ester (18 ).
- Coupling : Piperidine-4-carboxylic acid is added, and the reaction proceeds at 25°C for 12–24 h.
Yield : 75–80% (based on isoindoline syntheses in).
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
Comparative Evaluation of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂, TEA | 68–72 | 95 | High |
| Mixed Anhydride | Ethyl chloroformate, NMM | 65 | 93 | Moderate |
| EDC/HOBt | EDC, HOBt | 75–80 | 97 | High |
Key Insights :
- EDC/HOBt offers the best balance of yield and purity but requires costly reagents.
- Acyl chloride methods are preferred for large-scale synthesis due to reagent affordability.
Applications and Structural Analogues
The target compound’s structural kinship to PARP1 inhibitors (e.g., 4 and 49 in) suggests potential therapeutic utility. Modifications to the piperidine-4-carboxylic acid moiety, such as esterification or amidation, could enhance bioavailability or target affinity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the dihydrobenzo[b][1,4]dioxine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid serves as:
- Building Block : It is used for synthesizing more complex molecules.
- Reagent : It participates in various organic reactions due to its reactive functional groups.
Biology
The compound has notable applications in biological research:
- Enzyme Inhibition Studies : It is utilized to investigate enzyme activity and protein-ligand interactions.
- Therapeutic Potential : Preliminary studies indicate that it may function as an antagonist for the alpha-2 adrenergic receptor subtype, which could have implications for treating neuropsychiatric disorders such as depression and anxiety .
Medicine
In medicinal chemistry, this compound is being explored for:
- Drug Development : It serves as a precursor in synthesizing pharmaceutical agents. For instance, it is linked to the synthesis of doxazosin, an antihypertensive medication .
- Potential Therapeutics : Its interaction with alpha-2 adrenergic receptors suggests possible anti-inflammatory effects and applications in treating various conditions.
Industry
The compound also finds utility in industrial applications:
- Specialty Chemicals Production : It is involved in producing specialty chemicals and materials.
- Green Chemistry Approaches : The synthesis methods often incorporate environmentally friendly practices to enhance sustainability.
Case Study 1: Doxazosin Synthesis
Doxazosin is synthesized using this compound as an intermediate. The process involves the reaction of this compound with 4-amino-2-chloro-6,7-dimethoxyquinazoline. The resulting product's purity is critical for pharmaceutical applications; hence methods have been developed to achieve high-purity yields exceeding 99% through optimized reaction conditions .
Case Study 2: Alpha-2 Adrenergic Receptor Interaction
Research has demonstrated that this compound selectively interacts with alpha-2 adrenergic receptors. Studies are ongoing to elucidate its binding affinity compared to existing drugs and its potential side effects. This research could lead to new therapeutic strategies for managing anxiety and related disorders.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three structurally related analogs (Table 1):
Table 1: Structural and physicochemical comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Key Substituent |
|---|---|---|---|---|---|---|---|
| 1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid | C₁₄H₁₅NO₅* | ~277.28 | ~1.2 | 1 | 5 | ~75 | Carbonyl linkage |
| 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperidine-4-carboxylic acid | C₁₄H₁₇NO₆S | 327.35 | 0.8 | 1 | 7 | 102 | Sulfonyl linkage |
| 4-(Tert-butoxycarbonyl)-1-(benzodioxine-2-carbonyl)piperazine-2-carboxylic acid | C₁₉H₂₄N₂O₇ | 392.41 | 2.1 | 2 | 7 | 109 | Piperazine, BOC group |
Key Observations:
Linkage Type: The carbonyl linkage in the target compound offers moderate polarity, whereas the sulfonyl group in the analog (C₁₄H₁₇NO₆S) increases polarity and hydrogen-bond acceptor count (7 vs. The tert-butoxycarbonyl (BOC)-modified piperazine analog (C₁₉H₂₄N₂O₇) introduces steric bulk, increasing molecular weight and lipophilicity (XLogP3 = 2.1), which may improve metabolic stability .
In contrast, the target compound’s TPSA (~75 Ų) suggests better BBB penetration .
Synthetic Routes :
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2,3-dihydrobenzo[b][1,4]dioxine moiety. This structural configuration is believed to contribute to its biological activity.
- Molecular Formula : C14H15NO4
- Molecular Weight : 277.28 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antagonist for certain receptors and its effects on cellular processes.
Pharmacological Properties
- Receptor Antagonism : The compound has been identified as a potential antagonist for alpha-2C adrenergic receptors, which are implicated in various central and peripheral nervous system disorders. This suggests possible applications in treating conditions such as hypertension and anxiety disorders .
- Antioxidant Activity : Preliminary studies indicate that derivatives of compounds structurally related to this compound exhibit antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .
- Inhibition of Enzymatic Activity : Research has shown that related compounds can inhibit enzymes such as tyrosinase, which is involved in melanin production and linked to pigmentation disorders . This inhibition could have implications for cosmetic applications and the treatment of hyperpigmentation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Study on Alpha-2C Antagonism : A patent describes the synthesis of various derivatives of 2,3-dihydrobenzo[1,4]dioxin compounds that act as alpha-2C antagonists. These compounds were evaluated for their efficacy in reducing symptoms associated with central nervous system disorders .
- Antioxidant Evaluation : Research highlighted the antioxidant capabilities of related benzodioxane derivatives. These compounds demonstrated significant inhibition of free radical formation in vitro, suggesting potential use in protecting against oxidative damage .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid to improve yield and purity?
- Methodological Answer: The compound is synthesized via coupling reactions between 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivatives and piperidine-4-carboxylic acid. Key steps include:
- Using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) to activate carboxyl groups .
- Purification via flash chromatography (e.g., alumina or silica gel columns with gradients of hexane/acetone or EtOAc/hexanes) to isolate intermediates .
- Monitoring reaction progress with TLC and confirming purity via LC-MS or HRMS (e.g., LC-HRMS showing [M+H]+ = 435.1750 for related compounds) .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 400 MHz in CD₃OD or DMSO-d₆) to confirm substituent positions and stereochemistry .
- Mass Spectrometry: HRMS (High-Resolution Mass Spectrometry) for exact mass determination (e.g., [M+H]+ deviation < 2 ppm) .
- Chromatography: LC-MS for purity assessment and chiral SFC (Supercritical Fluid Chromatography) to determine enantiomeric excess (e.g., 95% ee achieved via Ir-catalyzed amination) .
Q. What are the primary biological targets or therapeutic areas investigated for this compound?
- Methodological Answer:
- Medicinal Chemistry: Explored as a precursor for PET (Positron Emission Tomography) ligands targeting immune checkpoints like PD-L1 .
- Antimicrobial Research: Derivatives (e.g., piperazine-1-carbothioamide analogs) are evaluated for anti-PLA2 (Phospholipase A2) activity via enzymatic inhibition assays and molecular docking .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer:
- Catalytic Asymmetric Synthesis: Use chiral Ir catalysts (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) for regio- and enantioselective amination of allylic acetates .
- Resolution Techniques: Chiral SFC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers and validate ee (enantiomeric excess) .
Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PD-L1 binding pockets) .
- MD Simulations: Molecular dynamics (e.g., GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
